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molecular formula C7H12O B8742955 4-Methylenecyclohexanol

4-Methylenecyclohexanol

Cat. No. B8742955
M. Wt: 112.17 g/mol
InChI Key: OXOGGHNLQCZDPK-UHFFFAOYSA-N
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Patent
US07750155B2

Procedure details

To a solution of 4-methylenecyclohexanol (1.88 g) in CH2Cl2 (37.6 mL) was added N-iodosuccinimide (4.5 g) under nitrogen atmosphere, which was stirred at ambient temperature for 3 hours. The resultant was washed with Na2S2O3 aq., H2O, and brine. The organic phase was dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography on silica gel to give 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane (1.5 g) as colorless oil.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
37.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.[I:9]N1C(=O)CCC1=O>C(Cl)Cl>[I:9][CH2:1][C:2]12[O:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3]2

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
C=C1CCC(CC1)O
Name
Quantity
4.5 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
37.6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resultant was washed with Na2S2O3 aq., H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ICC12CCC(CC1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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